ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate
Overview
Description
Ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.4 g/mol . It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrole ring system, which is a common structure in many biologically active compounds . The specific structure details for this compound are not provided in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved sources. The compound has a molecular weight of 302.4 g/mol .Scientific Research Applications
Heterocyclic Compound Synthesis
One study describes the three-component spiro heterocyclization of pyrrolediones with malononitrile and pyrazolone, leading to the formation of substituted spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles]. This reaction showcases the utility of related compounds in generating spiro heterocyclic systems, which are difficult to access through other synthetic routes (Dmitriev et al., 2014).
Novel Pyrimidine Derivatives
Another research effort focused on the synthesis of 5,8-Diamino-Substituted Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines, illustrating the potential of ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate derivatives in accessing complex pyrimidine frameworks with potential pharmacological applications (Paronikyan et al., 2016).
Pyrazine Derivatives Synthesis
Further illustrating the versatility of this compound, research into new fused pyrazines led to the synthesis of pyrido[3',2':4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, highlighting the compound's role in constructing pyrazine derivatives with potential for diverse chemical and biological properties (El-Kashef et al., 2000).
Carbohydrazides Derivatives
The acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides, utilizing derivatives similar to this compound, resulted in mixed bis-acylhydrazines, which could serve as intermediates in the development of various pharmacologically active compounds (Torosyan et al., 2020).
Properties
IUPAC Name |
ethyl 2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-16(19)14-12-9-18(10-13(12)21-15(14)17)8-11-6-4-3-5-7-11/h3-7H,2,8-10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUICILDVCSVKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CN(C2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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